molecular formula C21H20O3 B14219254 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione CAS No. 570391-52-5

2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione

Cat. No.: B14219254
CAS No.: 570391-52-5
M. Wt: 320.4 g/mol
InChI Key: IVOKZGDTXISFPI-UHFFFAOYSA-N
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Description

2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione is an organic compound that belongs to the class of 1,3-dicarbonyl compounds These compounds are known for their high reactivity due to the presence of two carbonyl groups separated by a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with benzaldehyde in the presence of a base to form 2-(2-oxocyclopentyl)benzaldehyde. This intermediate is then reacted with acetophenone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to a reduction in the production of inflammatory mediators, making it a potential anti-inflammatory agent .

Properties

CAS No.

570391-52-5

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

2-(2-oxocyclopentyl)-1,4-diphenylbutane-1,4-dione

InChI

InChI=1S/C21H20O3/c22-19-13-7-12-17(19)18(21(24)16-10-5-2-6-11-16)14-20(23)15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2

InChI Key

IVOKZGDTXISFPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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